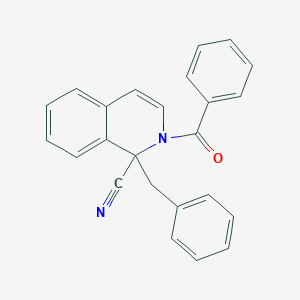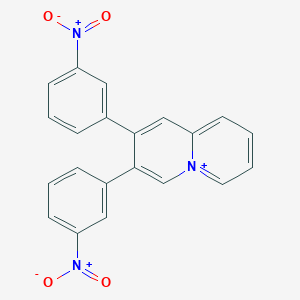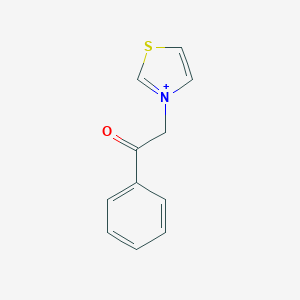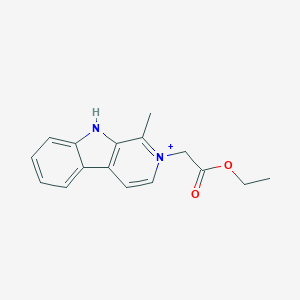![molecular formula C20H16N2O2 B280595 4-(1H-naphtho[2,3-d]imidazol-1-ylmethyl)phenyl acetate](/img/structure/B280595.png)
4-(1H-naphtho[2,3-d]imidazol-1-ylmethyl)phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-naphtho[2,3-d]imidazol-1-ylmethyl)phenyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-(1H-naphtho[2,3-d]imidazol-1-ylmethyl)phenyl acetate is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. It may also interact with cellular membranes and disrupt their functions.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been found to induce apoptosis (cell death) in cancer cells, reduce the production of pro-inflammatory cytokines, and inhibit the activity of certain enzymes and proteins. It may also have antioxidant properties and protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-(1H-naphtho[2,3-d]imidazol-1-ylmethyl)phenyl acetate in lab experiments is its high purity and stability. It can be easily synthesized in large quantities and is compatible with various analytical techniques. However, one of the limitations is its low solubility in water, which may affect its bioavailability and efficacy in certain applications.
Orientations Futures
There are several future directions for the research on 4-(1H-naphtho[2,3-d]imidazol-1-ylmethyl)phenyl acetate. One of the areas of interest is its potential as an anticancer agent. Further studies are needed to elucidate its mechanism of action and optimize its efficacy and safety. Another direction is its application in material science, where it can be used to develop new fluorescent materials and electronic devices. Additionally, its potential as an anti-inflammatory agent and antioxidant needs to be explored further.
Conclusion
In conclusion, this compound is a versatile compound that has potential applications in various fields. Its synthesis method has been optimized to achieve high yields and purity. The compound has shown promising results in inhibiting cancer cell growth, reducing inflammation, and synthesizing other compounds. However, further studies are needed to fully understand its mechanism of action and optimize its efficacy and safety in different applications.
Méthodes De Synthèse
The synthesis of 4-(1H-naphtho[2,3-d]imidazol-1-ylmethyl)phenyl acetate involves the reaction between 4-bromo-1,8-naphthalic anhydride and 1,2-diaminobenzene in the presence of acetic acid. The resulting product is then treated with acetic anhydride to obtain the final compound. This method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
4-(1H-naphtho[2,3-d]imidazol-1-ylmethyl)phenyl acetate has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. In organic synthesis, it has been used as a building block to synthesize various other compounds. In material science, it has been used to prepare fluorescent polymers and materials for electronic devices.
Propriétés
Formule moléculaire |
C20H16N2O2 |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
[4-(benzo[f]benzimidazol-3-ylmethyl)phenyl] acetate |
InChI |
InChI=1S/C20H16N2O2/c1-14(23)24-18-8-6-15(7-9-18)12-22-13-21-19-10-16-4-2-3-5-17(16)11-20(19)22/h2-11,13H,12H2,1H3 |
Clé InChI |
ZWRZMOOSKFCSPP-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=C(C=C1)CN2C=NC3=CC4=CC=CC=C4C=C32 |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)CN2C=NC3=CC4=CC=CC=C4C=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![14H,15H,16H-dibenzo[i,k]pyrido[3,2,1-de]phenanthridinium](/img/structure/B280514.png)
![11-Methyldibenzo[f,h]pyrido[1,2-b]isoquinolinium](/img/structure/B280515.png)






![1-amino-3-[4-(methoxycarbonyl)benzyl]-2-methyl-3H-benzimidazol-1-ium](/img/structure/B280529.png)
![2-(8,9-dimethyl-11H-indolo[3,2-c]quinolin-5-ium-5-yl)-N-[8-[[2-(8,9-dimethyl-11H-indolo[3,2-c]quinolin-5-ium-5-yl)acetyl]amino]octyl]acetamide](/img/structure/B280530.png)
![4-Methylphenyl 7-methylpyrrolo[1,2-c]pyrimidin-3-yl sulfone](/img/structure/B280531.png)
![3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B280533.png)
![3-(2-{4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl) 5-methyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280535.png)
